molecular formula C13H25N3O2 B592115 tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate CAS No. 1131594-78-9

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Cat. No.: B592115
CAS No.: 1131594-78-9
M. Wt: 255.362
InChI Key: GMBLUCQZYCOUNU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is used primarily in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with 1-(piperidin-3-yl)azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product .

Chemical Reactions Analysis

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific groups within the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol

Scientific Research Applications

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research involving this compound includes the development of new therapeutic agents and drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a compound that combines a tert-butyl group, piperidine ring, and azetidine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications in drug development.

The molecular formula of this compound is C14H27N3O2C_{14}H_{27}N_{3}O_{2}, with a molecular weight of approximately 269.38 g/mol . The compound features a stable carbamate group, which is known for its utility in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

  • Reagents : Tert-butyl carbamate, 1-(piperidin-3-yl)azetidine.
  • Conditions : The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like DMF or THF at room temperature or slightly elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The presence of both piperidine and azetidine rings enhances its binding affinity and specificity, allowing it to influence various biological pathways .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, compounds optimized through structure-guided design have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with dysregulated enzyme activity.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds:

  • A study on inhibitors for Trypanosoma brucei methionyl-tRNA synthetase revealed that structural modifications significantly impact potency and selectivity against the target enzyme. Compounds with optimized structures showed EC50 values as low as 22 nM .

Comparison with Similar Compounds

A comparison table illustrates the differences in biological activity among structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamatePiperidine ring variantModerate enzyme inhibition
tert-Butyl ((1-(piperazin-1-yl)methyl)azetidine-1-carboxylatePiperazine instead of piperidineHigher selectivity against specific targets
tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylateUnique spirocyclic structurePotent antiparasitic effects

Properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBLUCQZYCOUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662493
Record name tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-78-9
Record name 1,1-Dimethylethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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